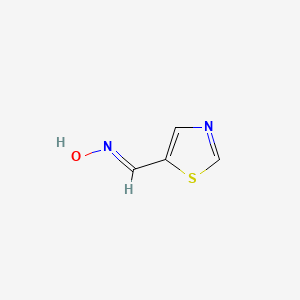

1,3-Thiazole-5-carbaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Thiazole-5-carbaldehyde oxime is a derivative of thiazole . Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The term ‘thiazole’ also refers to a large family of derivatives . Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS .

Synthesis Analysis

Thiazoles can be synthesized through various methods. One such method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles . Another method involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) to provide thiazoles .

Molecular Structure Analysis

The molecular formula of 1,3-Thiazole-5-carbaldehyde oxime is C19H12Cl3N3OS . The molecular weight is 436.74 . The structure of thiazole is planar, characterized by significant pi-electron delocalization, and has some degree of aromaticity .

Chemical Reactions Analysis

Thiazoles are characterized by their reactivity due to the aromaticity of the ring. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

科学的研究の応用

1,3-Thiazole-5-carbaldehyde oxime can be chemically transformed into different derivatives with potential applications in various fields. For example, it can undergo dehydration to form nitriles, which are further converted into oxadiazoles, and react with different agents to form chlorothiazole-carbonitriles and acetoxythiazole-carbonitriles. These transformations suggest applications in organic synthesis and possibly in drug development (Borthwick et al., 1973).

The compound has been used in the study of reactions with electrophilic alkenes/alkynes, contributing to the understanding of the formation of isoxazolidines and the generation of nitrones from O-H oximes. This research is significant in the field of organic chemistry, especially in the synthesis of heterocyclic compounds (Malamidou-Xenikaki et al., 1997).

Its derivatives have been synthesized and evaluated for anticancer and antiviral activities. Specific derivatives demonstrated significant activity against leukemia and viruses like the Epstein-Barr virus and Hepatitis C, indicating its potential in pharmaceutical research (Lozynskyi et al., 2016).

Thiophene derivatives, including those related to 1,3-Thiazole-5-carbaldehyde oxime, have been studied as corrosion inhibitors for aluminum alloy in acidic medium. This suggests applications in materials science, particularly in corrosion prevention (Arrousse et al., 2022).

作用機序

While specific information on the mechanism of action of 1,3-Thiazole-5-carbaldehyde oxime was not found, it’s worth noting that thiazole derivatives have been found to have a wide range of biological activities. For instance, CITCO, a cell-permeable imidazothiazole compound that acts as a CAR agonist, has been found to bind directly to the human pregnane X receptor (hPXR) ligand-binding domain to activate hPXR .

Safety and Hazards

将来の方向性

Thiazole derivatives have been implicated in various diseases related to homeostatic perturbations, such as inflammatory bowel disorders, diabetes, and certain cancers . The potential for future PXR and CAR modulators in the clinic has been strengthened by new signaling mechanisms and tools to dissect the complex PXR and CAR biology .

特性

IUPAC Name |

(NE)-N-(1,3-thiazol-5-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-6-2-4-1-5-3-8-4/h1-3,7H/b6-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLFWCLYZJUCIW-QHHAFSJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC=N1)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Thiazole-5-carbaldehyde oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1168215.png)

![(6R)-4-hydroxy-2-methyl-6-[(8R,9S,10S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1168218.png)